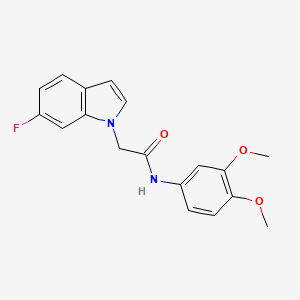

N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H17FN2O3 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |

InChI |

InChI=1S/C18H17FN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

InChI Key |

CUYLGXQRYAIXRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Acetylation of 3,4-Dimethoxyaniline

Procedure :

-

Reagents : 3,4-Dimethoxyaniline (1.0 equiv), acetyl chloride (1.2 equiv), anhydrous sodium acetate (1.5 equiv), dichloromethane (DCM).

-

Reaction :

-

Dissolve 3,4-dimethoxyaniline (10.0 g, 59.5 mmol) in DCM (50 mL) under nitrogen.

-

Add acetyl chloride (5.3 mL, 71.4 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

-

Workup :

-

Quench with ice-cold water, extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.30 (d, J = 2.0 Hz, 1H), 7.17 (br s, 1H), 6.75 (d, J = 8.5 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 2.10 (s, 3H).

-

MS (ESI) : m/z 224.1 [M + H]⁺.

Synthesis of 6-Fluoro-1H-Indole

Electrophilic Fluorination of Indole

Procedure :

-

Reagents : Indole (1.0 equiv), Selectfluor® (1.1 equiv), acetonitrile, 0°C to RT.

-

Reaction :

-

Dissolve indole (5.0 g, 42.7 mmol) in acetonitrile (50 mL).

-

Add Selectfluor® (13.6 g, 47.0 mmol) in portions over 30 minutes.

-

Stir for 12 hours at room temperature.

-

-

Workup :

-

Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

-

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H), 7.55 (dd, J = 8.4, 5.6 Hz, 1H), 7.20–7.10 (m, 2H), 6.65 (s, 1H).

-

¹⁹F NMR (376 MHz, CDCl₃) : δ -118.5 ppm.

Coupling of N-(3,4-Dimethoxyphenyl)Acetamide and 6-Fluoro-1H-Indole

Activation of Acetamide as an Acid Chloride

Procedure :

-

Reagents : N-(3,4-Dimethoxyphenyl)acetamide (1.0 equiv), oxalyl chloride (2.0 equiv), catalytic DMF, DCM.

-

Reaction :

-

Suspend N-(3,4-dimethoxyphenyl)acetamide (5.0 g, 22.3 mmol) in DCM (30 mL).

-

Add oxalyl chloride (3.8 mL, 44.6 mmol) and DMF (2 drops).

-

Reflux for 2 hours.

-

-

Workup :

Amide Bond Formation

Procedure :

-

Reagents : 6-Fluoro-1H-indole (1.0 equiv), acetamide chloride (1.2 equiv), triethylamine (2.0 equiv), DCM.

-

Reaction :

-

Dissolve 6-fluoro-1H-indole (3.0 g, 22.3 mmol) in DCM (30 mL).

-

Add triethylamine (6.2 mL, 44.6 mmol) and acetamide chloride (4.8 g, 26.8 mmol) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

-

Workup :

-

Wash with 1M HCl (20 mL), brine (20 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification :

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.65 (dd, J = 8.4, 5.6 Hz, 1H), 7.30–7.10 (m, 3H), 6.95 (s, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 2.15 (s, 3H).

Optimization and Challenges

Fluorination Selectivity

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide exhibit notable anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain indole derivatives displayed significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .

Table 1: Anticancer Efficacy of Indole Derivatives

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| This compound | SNB-19 | 86.61 |

| This compound | OVCAR-8 | 85.26 |

| Other Indole Derivative | HOP-92 | 67.55 |

| Other Indole Derivative | MDA-MB-231 | 56.53 |

Antimicrobial Properties

In addition to its anticancer potential, the compound may possess antimicrobial properties due to the presence of the indole moiety, which is known for its ability to disrupt bacterial cell wall synthesis and interfere with DNA replication pathways. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-2. This property could make this compound a candidate for developing anti-inflammatory medications .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their anticancer activity against multiple cell lines. The results showed that modifications in the chemical structure significantly influenced biological activity.

- Mechanistic Studies : Another research effort explored the mechanism of action of indole derivatives on cancer cells, identifying specific signaling pathways that were affected by treatment.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of the fluorine atom and the dimethoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

A-740003: A Neuropathic Pain-Targeted Analog

Compound: A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide] Structural Features: Shares the 3,4-dimethoxyphenyl-acetamide motif but incorporates a quinolinyl-cyanoimino group instead of indole. Biological Activity: Potent and selective P2X7 receptor antagonist; reduces neuropathic pain in rodent models . Key Findings:

- The 3,4-dimethoxyphenyl group is critical for receptor selectivity and binding affinity.

- Replacement of indole with quinoline alters target specificity, highlighting the importance of heterocyclic core modifications .

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides

Compound : (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f)

Structural Features : Fluorinated indole core with trifluoroacetyl and fluorostyryl substituents.

Biological Activity : Evaluated for antiparasitic activity (pLDH assay), demonstrating moderate potency .

Key Findings :

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Features : Benzamide-linked 3,4-dimethoxyphenethylamine.

Key Findings :

Dichlorophenyl Acetamide Derivatives

Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Features : Dichlorophenyl and pyrazolyl groups linked via acetamide.

Key Findings :

- Chlorine substituents increase steric bulk and electron-withdrawing effects compared to fluorine.

- Crystal structure analysis reveals conformational flexibility in the acetamide bridge, influencing dimerization via N–H⋯O hydrogen bonds .

Structural and Functional Analysis Table

Critical Insights and Synergies

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) may reduce steric hindrance and improve target engagement in the 6-fluoroindole core .

- Acetamide vs. Benzamide : The acetamide linkage in the target compound likely enhances solubility and hydrogen-bonding interactions compared to Rip-B’s benzamide .

- Methoxy Substitution : The 3,4-dimethoxyphenyl group synergizes with fluorine to balance lipophilicity and metabolic stability, a feature shared with A-740003 .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C18H17FN2O3

- Molecular Weight : 336.34 g/mol

- IUPAC Name : this compound

The presence of the methoxy groups and the fluorinated indole moiety suggests potential interactions with biological targets, which will be explored in subsequent sections.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing phenyl and methoxy substituents have shown promising activity against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2 µg/ml |

| Compound B | Escherichia coli | 4 µg/ml |

| Compound C | Candida albicans | 0.78 µg/ml |

The specific activity of this compound against these pathogens remains to be fully elucidated but is hypothesized to be significant due to structural similarities with known active compounds .

Enzyme Inhibition

A notable area of research involves the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. Compounds structurally related to this compound have demonstrated IC50 values around 300 nM for nSMase2 inhibition. This activity suggests a potential role in treating conditions like Alzheimer's disease by modulating lipid metabolism and exosome release .

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, compounds similar to this compound showed efficacy in reversing cognitive impairment. The study highlighted the importance of structural modifications that enhance brain penetration and target engagement .

- Anti-inflammatory Effects : A study focusing on inflammation models found that related compounds could significantly reduce inflammatory markers in vivo. This suggests that this compound may possess anti-inflammatory properties worth investigating further .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:

- Methoxy Substituents : The presence of methoxy groups has been correlated with enhanced antimicrobial activity.

- Fluorine Atom : The introduction of a fluorine atom at the indole position appears to improve enzyme inhibition properties.

These insights can guide future synthesis and modification efforts aimed at enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by functionalization of the phenyl and acetamide groups. Key steps include:

- Coupling reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the indole and dimethoxyphenyl moieties .

- Fluorine introduction : Fluorination at the 6-position of the indole ring may require electrophilic substitution under controlled temperature (e.g., 0–5°C) and anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the product, with yields improved by optimizing solvent polarity and reaction time .

Contradictions in yields (e.g., 8% vs. 94% in similar compounds) may arise from steric hindrance or electronic effects of substituents, necessitating iterative condition adjustments .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are used to confirm substitution patterns. For example, the 6-fluoro group on indole causes deshielding of adjacent protons (δ ~7.8–8.2 ppm), while dimethoxyphenyl protons appear as singlets (δ ~3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., calculated m/z 384.1378 for C₁₉H₁₉FN₂O₃) and detects isotopic patterns consistent with fluorine .

- X-ray Crystallography : Resolves conformational flexibility, such as dihedral angles between indole and dimethoxyphenyl groups (e.g., 54.8°–77.5° in analogs), impacting binding interactions .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound's interaction with biological targets like Bcl-2/Mcl-1 or LasR proteins?

- Methodological Answer :

- Molecular Docking : Computational models (AutoDock Vina, Schrödinger Suite) predict binding affinities to anti-apoptotic proteins (Bcl-2/Mcl-1). The indole and dimethoxyphenyl groups often occupy hydrophobic pockets, while the acetamide linker forms hydrogen bonds with residues like Arg263 .

- Pharmacological Assays :

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess IC₅₀ values. Contradictory results (e.g., low vs. high potency) may reflect cell-specific permeability or off-target effects .

- Quorum Sensing Inhibition : For LasR targets (e.g., Pseudomonas aeruginosa), β-galactosidase reporter assays quantify inhibition of virulence factor production at sub-MIC concentrations .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 6-fluoro vs. 5-methoxy indole) to identify critical pharmacophores. For example, replacing fluorine with nitro groups reduces Bcl-2 affinity by 10-fold due to altered electron density .

- Meta-Analysis of Assay Conditions : Variability in IC₅₀ values may stem from differences in assay parameters (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour incubation in RPMI-1640 medium) improves reproducibility .

- Crystallographic Validation : Resolve conflicting binding hypotheses by solving co-crystal structures of the compound with target proteins (e.g., PDB: 6RZ6 for Mcl-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.